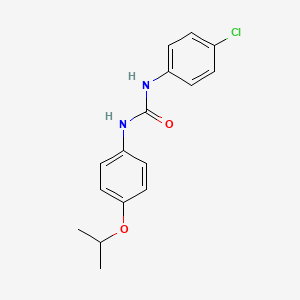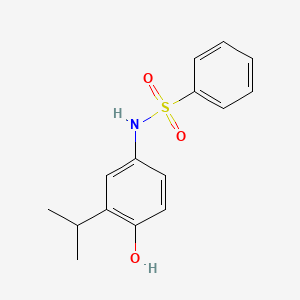
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DPI-3290, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPI-3290 belongs to the class of urea derivatives and has been studied for its biochemical and physiological effects on various cellular processes. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the inhibition of specific enzymes and signaling pathways in cells. N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can modulate cellular processes and reduce disease progression.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In immune cells, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurons, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to enhance synaptic plasticity and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects on disease progression. Additionally, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to study its effects on different cell types and tissues to better understand its mechanisms of action. Additionally, future studies could investigate the use of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in combination with other drugs or therapies to enhance its efficacy. Finally, the development of new synthesis methods for N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea could improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for certain enzymes and signaling pathways, low toxicity, and high stability make it suitable for long-term studies. Future research directions could explore its potential therapeutic applications in other diseases, study its effects on different cell types and tissues, investigate its use in combination with other drugs or therapies, and develop new synthesis methods to improve its yield and purity.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2,4-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and N-methyl-N-(trimethylsilyl)trifluoroacetamide. The resulting product is then treated with urea to yield N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. This method has been optimized to produce high yields and purity of N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its anti-inflammatory effects on immune cells. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-12-8-7-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEKIHLYSCXUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![3-({4-[3-(benzyloxy)azetidin-1-yl]-6-methylpyrimidin-2-yl}amino)phenol](/img/structure/B5641366.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)


![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)


![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)